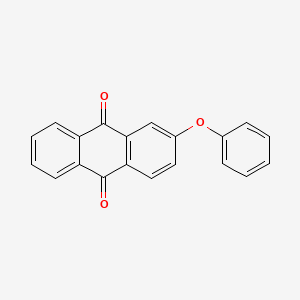

2-Phenoxyanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17613-71-7 |

|---|---|

Molecular Formula |

C20H12O3 |

Molecular Weight |

300.3 g/mol |

IUPAC Name |

2-phenoxyanthracene-9,10-dione |

InChI |

InChI=1S/C20H12O3/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)23-13-6-2-1-3-7-13/h1-12H |

InChI Key |

NQGXOOJUAKCSLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of 2 Phenoxyanthracene 9,10 Dione and Its Analogues

Strategies for Regioselective Functionalization of the Anthracene-9,10-dione Core

The functionalization of the anthracene-9,10-dione (anthraquinone) core with specific substituents at desired positions is a key challenge in the synthesis of its derivatives. The reactivity of the anthraquinone (B42736) nucleus is influenced by the presence of electron-withdrawing carbonyl groups, which deactivates the aromatic rings towards electrophilic substitution. colab.ws This inherent reactivity often leads to substitution at the α-position (1, 4, 5, 8) during reactions like nitration, while bulkier reactants favor the β-position (2, 3, 6, 7) as seen in non-catalytic sulfonation. colab.ws

Recent methods have focused on achieving regioselectivity through various strategies:

Directing Group Strategies: The introduction of a directing group can control the position of subsequent functionalization. For instance, starting with commercially available 1-aminoanthraquinone, various substituents such as hydroxymethyl, carbaldehyde, carboxylic acid, and nitrile groups have been successfully introduced at the 2-position. beilstein-journals.org Subsequent bromination of these 2-substituted 1-aminoanthraquinones yields the corresponding 1-amino-4-bromo-2-substituted anthraquinone derivatives in high yields. beilstein-journals.org

Controlling Reaction Conditions: The regioselectivity of reactions can be influenced by carefully controlling the reaction parameters. For example, in the Diels-Alder reaction of anthracenes, which typically occurs at the central 9,10-positions, installing electron-donating groups on the terminal rings can direct the reaction to the 1,4-positions. researchgate.netnih.gov

Multi-step Synthetic Routes: A sequence of reactions can be employed to achieve the desired substitution pattern. For example, 2,9,10-tribromoanthracene-1,4-dione has been synthesized from 9,10-dibromoanthracene (B139309) in a four-step process involving bromination, silver ion-assisted solvolysis, and oxidation. beilstein-journals.org This tribromo derivative can serve as a precursor for 9,10-disubstituted-2-phenoxy-anthracene-1,4-dione derivatives. beilstein-journals.org

These strategies provide a toolkit for chemists to synthesize a wide array of specifically functionalized anthraquinone derivatives, which are valuable intermediates for various applications.

Transition Metal-Catalyzed Synthetic Routes to Substituted Anthracenes and Anthraquinones

Transition metal catalysis has become an indispensable tool for the synthesis of substituted anthracenes and anthraquinones, offering efficient and selective methods that often overcome the limitations of traditional approaches. frontiersin.orgcolab.ws Catalysts based on palladium, copper, rhodium, and iridium have been extensively utilized in a variety of coupling and cyclization reactions. frontiersin.orgnih.govresearchgate.net

Palladium-Catalyzed Reactions:

Palladium catalysts are particularly versatile and have been employed in numerous transformations:

Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings, catalyzed by palladium complexes, are fundamental for forming C-C bonds, enabling the introduction of diverse substituents onto the anthracene (B1667546) framework. nih.gov

Direct Acylation: A one-pot, dual acylation protocol has been developed for the synthesis of functionalized anthraquinones. thieme.de This method involves a palladium-catalyzed intermolecular direct acylation followed by an intramolecular Friedel–Crafts acylation, using aldehydes as non-toxic acylating agents. thieme.dethieme-connect.comthieme-connect.com

C-H Activation/Cyclization: Palladium(II) catalysts have been used to synthesize substituted anthracenes through sp³ C-H alkenylation of diphenyl carboxylic acids with acrylates. nih.govbeilstein-journals.org Another approach involves a palladium-catalyzed C-H arylation and electrophilic aromatic cyclization. beilstein-journals.org

Copper-Catalyzed Reactions:

Copper catalysts are frequently used for the formation of C-N and C-O bonds:

Ullmann Condensation: This classic reaction, used for synthesizing diaryl ethers, has been improved with the use of copper(I) catalysts and various ligands, allowing for milder reaction conditions. rsc.orgorganic-chemistry.orgbeilstein-journals.org

C-H Amination: A one-pot C-H zincation followed by a copper-catalyzed electrophilic amination provides a direct route to a wide range of aromatic amines. nih.gov Copper(I) salts have also been shown to catalyze the amination of haloanthraquinones. acs.org

Other Transition Metals:

Iridium-Catalyzed Cycloaddition: Anthraquinones can be synthesized through an iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes. mdpi.com

Rhodium-Catalyzed Benzannulation: Substituted anthracenes have been prepared via rhodium-catalyzed oxidative benzannulation reactions. researchgate.net

These transition metal-catalyzed methods provide powerful and flexible routes to a vast library of substituted anthracene and anthraquinone derivatives with tailored properties.

Synthesis of 2-Phenoxyanthracene-9,10-dione Derivatives through Ether Linkage Formation

The formation of a diaryl ether linkage is a key step in the synthesis of this compound and its derivatives. The primary methods for creating this C-O bond are the Ullmann condensation and palladium-catalyzed couplings.

The Ullmann condensation is a classical method that involves the reaction of an aryl halide with a phenol (B47542) in the presence of a copper catalyst. rsc.org Traditionally, this reaction required stoichiometric amounts of copper and high temperatures. beilstein-journals.org However, significant advancements have been made to improve the efficiency and mildness of this reaction. The use of catalytic amounts of copper(I) salts, such as copper(I) oxide or copper(I) iodide, in combination with various ligands, has been shown to accelerate the reaction and allow for lower temperatures. organic-chemistry.orgbeilstein-journals.org For instance, inexpensive ligands have been found to greatly facilitate the Ullmann-type coupling of aryl bromides or iodides with phenols. organic-chemistry.org The choice of solvent and base also plays a crucial role in the success of the reaction. rsc.org

Palladium-catalyzed C-O bond formation , also known as the Buchwald-Hartwig amination for ethers, provides an alternative and often more efficient route to diaryl ethers. rsc.org These reactions typically employ a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org

The synthesis of sterically hindered diaryl ethers, which can be challenging, has been achieved using the Ullmann condensation. For example, isodehydrodigallic acid, a tetra-ortho-substituted diaryl ether, was successfully synthesized using this method. jst.go.jp

In the context of this compound derivatives, these methods are applied to couple a substituted phenol with a suitably functionalized anthraquinone, typically a haloanthraquinone. For instance, the synthesis of 1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione (B13131032) can be achieved through the direct functionalization of an anthraquinone derivative with a phenolic compound. smolecule.com

Incorporation of this compound Units into Polymeric Architectures

The incorporation of this compound and related anthraquinone units into polymer backbones can impart desirable properties such as thermal stability, redox activity, and specific optical characteristics to the resulting materials. arabjchem.orgdb-thueringen.de These functional polymers have potential applications in various fields, including as electrode materials for batteries and as electrochromic materials. db-thueringen.deresearchgate.net

Several polymerization strategies have been employed to create polymers containing anthraquinone moieties:

Polycondensation Reactions: This is a common method for synthesizing poly(ether-imide)s (PEIs) and polyamides. For example, novel fluorinated PEIs with anthraquinone units have been prepared through the polycondensation of a newly synthesized diamine monomer, 2,6-bis(4-amino-2-trifluoromethylphenoxy)anthraquinone, with various aromatic dianhydrides. airitilibrary.com These polymers exhibit high thermal stability and enhanced solubility. airitilibrary.comorcid.org Similarly, new poly(amide-imide)s containing a cardo anthraquinone unit have been synthesized, showing good solubility and high thermal stability. researchgate.net

Electropolymerization: Some anthraquinone derivatives can be electropolymerized to form thin films on electrode surfaces. For instance, anthraquinone-triarylamine hybrids have been electrosynthesized to create ambipolar electrochromic polymer films. ntu.ac.uk

Grafting onto Polymer Backbones: Anthraquinone units can be attached as pendant groups to a pre-existing polymer chain. This approach has been used to create redox-active polymers where the anthraquinone pendants provide the electrochemical activity, while the polymer backbone offers processability and stability. researchgate.net For example, a conjugated redox polymer with a polypyrrole backbone and pendant anthraquinone groups has been synthesized for use in aqueous all-organic hybrid-flow batteries. researchgate.net

The inclusion of anthraquinone units can lead to polymers with interesting properties. For example, polyol-bonded anthraquinone derivatives exhibit strong absorption in the UV-visible region and enhanced solubility in aqueous environments. longdom.org Furthermore, incorporating these derivatives into polymer composites can improve the thermal and mechanical properties of the final material. longdom.org

Derivatization Strategies for Modifying Biological and Electronic Properties

The biological and electronic properties of this compound can be fine-tuned through various derivatization strategies. These modifications often involve the introduction of specific functional groups onto the anthraquinone core to enhance interactions with biological targets or to alter the molecule's electronic characteristics.

Systematic modifications to the substituents on the anthraquinone core can reveal important structural determinants for biological activity. plos.org For example, even simplified anthraquinone structures can retain isozyme selectivity, suggesting that a large substituent at the C2 position is sufficient for this property. plos.org Further development of these derivatives could be guided by structural characterization of their binding to target molecules. plos.org

The introduction of different substituents can also significantly impact the electronic properties of the molecule. For instance, the redox potentials of anthraquinone derivatives are strongly dependent on the type and position of donor groups attached to the core. nih.gov

Amido-Substituted Derivatives

The introduction of amido groups is a key strategy for modifying the properties of anthraquinone derivatives. These derivatives are often synthesized through the amidation of a corresponding carboxylic acid or via coupling reactions.

For instance, a series of 1,2-substituted anthraquinone derivatives bearing an amide linkage were synthesized starting from alizarin. mdpi.com The synthetic route involved substitution with ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid, and finally amidation. mdpi.com

In another approach, new amide-containing diamines were prepared by the nucleophilic substitution reaction of 1- or 2-aminoanthraquinone (B85984) with 3,5-dinitrobenzoyl chloride, followed by reduction of the dinitro compounds. researchgate.net These diamines were then used to prepare poly(amide-imide)s. researchgate.net

The copper-catalyzed N-arylation of amides is another powerful tool for forming C-N bonds in the synthesis of these derivatives. acs.org Recent progress in copper-catalyzed C-H amidation has also provided more direct and atom-economical routes to amide synthesis. d-nb.info

Triazine Moiety Integration

The integration of a triazine moiety into the structure of this compound can lead to compounds with interesting properties, potentially for applications in materials science. One common method for introducing a triazole ring, a related nitrogen-containing heterocycle, is through a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. tandfonline.com

A general synthetic route to 2-substituted 9,10-anthraquinones bearing a triazolethyl skeleton has been reported. tandfonline.comresearchgate.net This multi-step process typically involves:

Bromination of a suitable starting material, such as 2-ethyl-9,10-anthraquinone, using N-bromosuccinimide (NBS).

Nucleophilic substitution of the resulting bromo derivative with sodium azide to introduce the azide functionality.

A copper(I)-catalyzed 1,3-dipolar cycloaddition of the azide with a terminal alkyne to form the 1,2,3-triazole ring. tandfonline.com

This synthetic sequence provides a reliable method for accessing a variety of 2-(triazolylethyl)anthraquinone derivatives in good yields. tandfonline.com

Diverse Functional Group Incorporations

The chemical properties and potential applications of this compound and its analogues are profoundly influenced by the types and positions of functional groups attached to the core anthraquinone structure. colab.wsnih.gov A functional group is a specific collection of atoms within a molecule that dictates its characteristic chemical reactions. saskoer.cawikipedia.org The introduction of diverse functionalities allows for the fine-tuning of electronic, optical, and biological properties, making this a critical area of research. colab.wsnih.gov Methodologies for modifying the anthraquinone scaffold range from direct substitution reactions to the attachment of complex, multi-functional side chains.

The structural characteristics of anthraquinones, particularly the presence of electron-withdrawing carbonyl groups, significantly impact their chemical properties, making the modification of these derivatives a complex task. colab.ws Nevertheless, various strategies have been developed to introduce a wide array of functional groups, including halogens, hydroxyl groups, amines, and more complex moieties.

Nucleophilic and Electrophilic Substitution

Nucleophilic substitution is a primary pathway for the functionalization of the anthraquinone core. colab.ws Halogen atoms, such as chlorine and bromine, can be introduced onto the scaffold and subsequently serve as leaving groups for substitution by other nucleophiles. For instance, the synthesis of 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone demonstrates the incorporation of chloro, amino, and hydroxy groups onto the this compound framework. ontosight.ai The presence of these groups provides sites for potential further functionalization. ontosight.aivulcanchem.com

Research has demonstrated the conversion of hydroxyl groups into more reactive chloro groups, which can then be substituted. In the synthesis of photochromic anthra[2,3-b]furan-5,10-dione derivatives, ethyl 4,11-dihydroxy-2-methyl-5,10-dioxo-5,10-dihydroanthra[2,3-b]furan-3-carboxylate was treated with phosphorus acid chlorides to replace the hydroxy groups with chlorine. researchgate.net These chloro derivatives were subsequently converted into the corresponding phenoxy compounds, showcasing a sequential functional group interconversion. researchgate.net

Direct functionalization with amines is another common strategy. smolecule.com The amino groups themselves are reactive and can participate in subsequent nucleophilic substitution reactions with various electrophiles. smolecule.com

Incorporation of Carbon-Containing Moieties and Complex Side-Chains

Beyond simple functional groups, more complex carbon-containing side chains can be introduced to create highly tailored molecules. Radical processes involving diazonium salts of anthraquinones, for example, are used to introduce carbon-based groups into the aromatic rings. colab.ws

The synthesis of bis(omega-aminoalkanamido)anthracene-9,10-diones illustrates the attachment of elaborate side chains. In one study, 2,6-bis(omega-haloalkanamido) derivatives were treated with appropriate secondary amines to yield products with two methylene (B1212753) links separating the amide and terminal amine functionalities. nih.gov This approach highlights how functional side chains can be built upon the anthraquinone core. nih.gov

Furthermore, the phenoxy group of this compound can itself be pre-functionalized or act as a linker to attach complex structures. An example is the synthesis of 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione (TPA-OAQ), an ambipolar electrochromic material. researchgate.net In this molecule, a triphenylamine (B166846) moiety is connected to the anthraquinone skeleton through the phenoxy ether linkage, demonstrating the incorporation of large, electronically active groups for advanced materials applications. researchgate.net Similarly, other substituted phenoxy groups, such as in 1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione, showcase the versatility of this position for modification. vulcanchem.com

The ability to hydrolyze ester groups to carboxylic acids, which can then be converted to carboxamides, further expands the range of possible modifications. researchgate.net This was demonstrated in the synthesis of anthra[2,3-b]furan-3-carboxamides, where an ethyl ester was hydrolyzed to a carboxylic acid and subsequently converted to various amide derivatives. researchgate.net

The following table summarizes selected examples of functional group incorporation into anthraquinone-based structures.

| Starting Material Class | Functional Group(s) Introduced | Synthetic Strategy | Example Product | Reference |

|---|---|---|---|---|

| Dichloroanthracene-9,10-dione | Phenoxy-carboxyl | Nucleophilic substitution with hydroxybenzoic acid | Phenoxy-anthraquinone derivatives with a carboxylic acid group | colab.ws |

| Anthraquinone Derivative | Amino, Chloro, Hydroxy | Multi-step synthesis / Direct functionalization | 1-Amino-3-chloro-4-hydroxy-2-phenoxyanthraquinone | ontosight.ai |

| Dihydroxyanthra[2,3-b]furan-dione ester | Chloro, Phenoxy, Carboxamide | Halogenation (OH → Cl), Nucleophilic substitution (Cl → OPh), Ester hydrolysis (COOEt → COOH), Amidation (COOH → CONHR) | Ethyl 4(11)-phenoxy-2-methyl-5,10-dioxo-5,10-dihydroanthra[2,3-b]furan-3-carboxylate and related carboxamides | researchgate.net |

| Bis(omega-haloalkanamido)anthracene-9,10-dione | Aminoalkanamido | Nucleophilic substitution with secondary amines | 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones | nih.gov |

| Anthraquinone Derivative | Substituted Phenoxy (Triphenylamine) | Ether linkage formation | 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione (TPA-OAQ) | researchgate.net |

| Anthraquinone Derivative | Substituted Phenoxy, Amino, Hydroxy | Multi-step synthesis | 1-amino-4-hydroxy-2-[4-(2-phenylpropan-2-yl)phenoxy]anthracene-9,10-dione | vulcanchem.com |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution NMR Spectroscopy for Structural Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Phenoxyanthracene-9,10-dione. Through ¹H and ¹³C NMR, as well as two-dimensional (2D) experiments like COSY, HMQC, and HMBC, a complete assignment of all proton and carbon signals can be achieved. mdpi.combas.bg

In the ¹H NMR spectrum, the protons of the anthracene (B1667546) core and the phenoxy substituent resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the phenoxy group and the carbonyl functions. Protons closer to the electron-withdrawing carbonyl groups (e.g., H-1, H-8) are expected to be deshielded and appear at lower fields. The protons of the phenoxy ring will exhibit their own characteristic splitting patterns.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbons (C-9, C-10) are the most deshielded, appearing at approximately δ 180-185 ppm. amazonaws.com The carbon atom attached to the ether oxygen (C-2) and the carbons of the phenoxy group will also show distinct chemical shifts. The complete assignment is confirmed by 2D NMR experiments, which reveal proton-proton couplings (COSY) and one-bond or multiple-bond carbon-proton correlations (HMQC and HMBC, respectively). mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Anthraquinone (B42736) Derivatives Note: This table presents typical chemical shift ranges for protons and carbons in environments similar to those in this compound, based on data for related compounds.

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| C=O (Quinone) | N/A | 180 - 185 | Most deshielded carbons in the structure. amazonaws.com |

| Aromatic C-H (Anthracene Core) | 7.5 - 8.5 | 125 - 135 | Shifts depend on proximity to substituents. |

| Aromatic C-H (Phenoxy Group) | 7.0 - 7.8 | 115 - 130 | Pattern depends on substitution. |

| Aromatic C-O (Ether Linkage) | N/A | 150 - 165 | Represents the carbon atom bonded to the ether oxygen. |

| Quaternary Aromatic C | N/A | 130 - 145 | Carbons with no attached protons. |

X-ray Crystallography for Crystalline Structure and Molecular Geometry

X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. libretexts.org This technique confirms the connectivity established by NMR and reveals the three-dimensional arrangement of the atoms, including the planarity of the anthracene-9,10-dione core and the orientation of the phenoxy substituent relative to this plane.

Analysis of crystalline structures of related anthraquinone derivatives shows that the central anthraquinone moiety is largely planar. researchgate.net The packing of molecules in the crystal lattice is governed by intermolecular interactions such as π-π stacking and hydrogen bonds if applicable. For this compound, the crystal packing would likely involve significant π-π stacking interactions between the aromatic systems. The resolution of the crystal structure is a key parameter indicating the quality of the data obtained. mdpi.com

Table 2: Typical Crystallographic Parameters for Anthracene-9,10-dione Derivatives Note: This table provides example data based on known structures of substituted anthraquinones to illustrate the expected geometric parameters for this compound.

| Parameter | Typical Value | Reference/Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. rsc.org |

| Space Group | e.g., P2₁/c, Pbca | Depends on the molecular symmetry and packing. rsc.org |

| C=O Bond Length | ~1.22 Å | Typical for quinone carbonyls. |

| C-C Bond Length (Aromatic) | 1.37 - 1.41 Å | Standard aromatic C-C bond lengths. |

| C-O Bond Length (Ether) | ~1.36 Å | Characteristic of an aryl ether linkage. |

| Interplanar Distance (π-stacking) | 3.4 - 3.7 Å | Indicates close packing of aromatic rings. researchgate.net |

Advanced UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of this compound. The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are generally more intense, occur in the UV region (220–350 nm), while the weaker n → π* transition, involving the non-bonding electrons of the carbonyl oxygens, appears at longer wavelengths, often extending into the visible region (~400 nm). nih.gov

The position and intensity of these bands are sensitive to substituents. The electron-donating phenoxy group at the 2-position is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted anthraquinone, due to an intramolecular charge transfer (ICT) character. biointerfaceresearch.com

Fluorescence spectroscopy reveals the emissive properties of the molecule. Anthraquinone derivatives can exhibit fluorescence, and the emission wavelength and quantum yield are highly dependent on the molecular structure and the solvent environment. mdpi.com The introduction of a phenoxy group can enhance fluorescence compared to the parent anthraquinone. The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural relaxation in the excited state. mdpi.com

Table 3: Photophysical Data for Representative Substituted Anthraquinones Note: This table shows typical absorption and emission data for functionalized anthraquinones, providing a reference for the expected properties of this compound.

| Compound Type | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Stokes Shift (cm⁻¹) | Reference |

|---|---|---|---|---|

| Amino-anthraquinones | 465 - 490 | 580 - 630 | ~4000 - 5000 | mdpi.com |

| Hydroxy-anthraquinones | 400 - 450 | 500 - 550 | Varies | nih.gov |

| Alkoxy-anthraquinones | 380 - 420 | 480 - 530 | Varies | rsc.org |

Spectroelectrochemical Analysis for Redox Behavior and Electrochromic Properties

Spectroelectrochemistry combines electrochemical methods (like cyclic voltammetry) with spectroscopy (typically UV-Vis-NIR) to study the spectral changes of a molecule as it undergoes oxidation or reduction. This technique is particularly valuable for characterizing the redox behavior of this compound. ise-online.org

The anthraquinone core is a well-known redox-active moiety. In cyclic voltammetry, anthraquinone derivatives typically show two reversible one-electron reduction steps at negative potentials. acs.orgnih.gov These correspond to the formation of a stable radical anion (AQ•⁻) and then a dianion (AQ²⁻). acs.org The exact reduction potentials are influenced by the electronic nature of the substituents. The presence of the phenoxy group at the 2-position may slightly alter these potentials compared to the unsubstituted parent compound.

By monitoring the UV-Vis spectrum during these reduction events, the formation of the radical anion and dianion can be confirmed by the appearance of new, characteristic absorption bands in the visible and near-infrared (NIR) regions. acs.org This change in the absorption spectrum upon applying a potential demonstrates the electrochromic properties of the compound, where its color can be reversibly changed. rsc.org

Table 4: Representative Electrochemical Data for Substituted Anthraquinones Note: Data from related donor-acceptor anthraquinones illustrate the redox potentials expected for this compound. Potentials are typically reported vs. Fc⁺/Fc.

| Redox Process | Compound Type | Potential (V vs. Fc⁺/Fc) | Reference |

|---|---|---|---|

| First Reduction (0 / -1) | Unsubstituted Anthraquinone | -1.32 | acs.org |

| First Reduction (0 / -1) | Carbazole-Substituted Anthraquinone | -1.33 | nih.gov |

| Second Reduction (-1 / -2) | Unsubstituted Anthraquinone | -1.77 | acs.org |

| Second Reduction (-1 / -2) | Carbazole-Substituted Anthraquinone | -1.75 | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Degradation Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing its characteristic bond vibrations. scielo.org.mx These two techniques are complementary; FTIR is more sensitive to polar functional groups, while Raman is better for non-polar and symmetric bonds. spectroscopyonline.commdpi.com

The FTIR spectrum of this compound is dominated by a strong absorption band for the C=O stretching vibration of the quinone system, typically found in the range of 1630–1670 cm⁻¹. mdpi.com Other key bands include C-O-C stretching vibrations of the ether linkage (around 1200-1250 cm⁻¹) and various C=C stretching and C-H bending vibrations of the aromatic rings.

Raman spectroscopy provides complementary information. The C=O stretch is also visible in the Raman spectrum, along with prominent bands for the aromatic ring breathing modes. researchgate.net Vibrational spectroscopy is also a powerful tool for studying the degradation of the compound. Chemical changes, such as oxidation of the aromatic rings or cleavage of the ether bond, would result in the appearance of new vibrational bands (e.g., O-H stretching if hydroxyl groups are formed) or the disappearance of characteristic bands of the parent molecule, allowing for the monitoring of degradation pathways. researchgate.net

Table 5: Key Vibrational Modes for this compound Note: This table lists the expected vibrational frequencies based on data from similar anthraquinone structures.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference/Comment |

|---|---|---|---|

| C=O Stretch (Quinone) | FTIR, Raman | 1630 - 1670 | Strong, characteristic band for the anthraquinone core. mdpi.com |

| C=C Stretch (Aromatic) | FTIR, Raman | 1450 - 1600 | Multiple bands corresponding to the aromatic rings. |

| C-O-C Stretch (Aryl Ether) | FTIR | 1200 - 1250 | Asymmetric stretch, strong in FTIR. |

| C-H Bending (Aromatic) | FTIR | 700 - 900 | Out-of-plane bending, pattern depends on substitution. |

| Ring Breathing Modes | Raman | 990 - 1010 | Often strong in the Raman spectrum of aromatic rings. |

Mass Spectrometry Techniques for Identification of Degradation Products and Complex Derivatives

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of this compound and elucidating the structure of its degradation products or complex derivatives. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent molecule and any related species. biotechnologia-journal.org

The mass spectrum of this compound will show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its exact mass. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. Common fragmentation pathways for such compounds include the loss of CO, cleavage of the ether bond, and fragmentation of the aromatic rings.

When studying degradation, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed. nih.gov This method first separates the degradation products from the parent compound before they are analyzed by the mass spectrometer. By comparing the mass and fragmentation patterns of the degradation products to the original molecule, their structures can be identified. researchgate.net For instance, products resulting from hydroxylation, oxidation, or cleavage of the ether linkage can be readily identified by their characteristic mass shifts. biotechnologia-journal.orgresearchgate.net

Table 6: Common Mass Spectrometry Observations in the Analysis of Anthraquinone Derivatives

| Observation | Technique | Description | Significance |

|---|---|---|---|

| Molecular Ion Peak ([M]⁺ or [M+H]⁺) | MS, HRMS | Peak corresponding to the mass of the intact molecule. | Confirms molecular weight and elemental formula (with HRMS). biotechnologia-journal.org |

| Fragmentation | MS/MS | Cleavage of the molecule into smaller, charged fragments. | Provides structural information about connectivity. mdpi.com |

| Mass Shift (+16 Da) | LC-MS/MS | A degradation product with a mass 16 Da higher than the parent. | Indicates the addition of an oxygen atom (hydroxylation/oxidation). biotechnologia-journal.org |

| Mass Shift (-93 Da) | LC-MS/MS | A fragment corresponding to the loss of a phenoxy group. | Indicates cleavage of the C-O ether bond. |

| Chromatographic Separation | LC-MS | Separation of components in a mixture based on polarity. | Allows for individual analysis of multiple degradation products. nih.gov |

Computational and Theoretical Investigations of 2 Phenoxyanthracene 9,10 Dione

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic properties and spectra of complex organic molecules. nih.gov These approaches offer a balance between computational cost and accuracy, making them suitable for molecules the size of 2-Phenoxyanthracene-9,10-dione. researchgate.net

DFT calculations are instrumental in determining the electronic structure, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large gap implies high stability, while a smaller gap suggests the molecule is more prone to electronic transitions. irjweb.com

In donor-acceptor systems, the HOMO is often localized on the electron-donating moiety, while the LUMO resides on the electron-accepting part. For this compound, the phenoxy group acts as the electron donor and the anthraquinone (B42736) core serves as the electron acceptor. Theoretical calculations on analogous donor-acceptor anthraquinone systems have shown that the introduction of donor groups significantly influences the orbital energies. nih.gov For instance, studies on related polyimides containing a 2-phenoxy-anthracene-9,10-dione derivative revealed that the HOMO is distributed over the donor triphenylamine (B166846) and phenoxy groups, while the LUMO is localized on the electron-accepting anthraquinone moiety. This spatial separation is characteristic of charge-transfer systems.

The HOMO-LUMO gap is a key factor in determining the electronic properties of materials. A smaller gap, often resulting from extended conjugation or the presence of strong donor-acceptor pairs, is indicative of a material that can be more easily excited. nih.govrsc.org DFT calculations provide a satisfactory explanation for the electrochemical behavior of such compounds. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a Related Anthraquinone System

| Compound Unit | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|

*Data for a basic unit of a polyimide containing 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione, calculated at the B3LYP/6-31G(d) level. researchgate.net The values illustrate the typical energy levels and gap for a system incorporating the phenoxy-anthraquinone structure.

Time-Dependent DFT (TD-DFT) is a powerful method for simulating electronic absorption spectra, such as UV-Vis spectra. researchgate.net It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. osti.gov This allows for a direct comparison between theoretical predictions and experimental data. researchgate.net

For donor-acceptor molecules like this compound, the absorption spectrum typically shows bands corresponding to π→π* transitions within the aromatic system and intramolecular charge transfer (ICT) transitions. The ICT transition, which involves the transfer of an electron from the donor (phenoxy group) to the acceptor (anthraquinone), is often the lowest energy absorption and is highly sensitive to the molecular environment and structure. nih.gov TD-DFT calculations can verify and help assign these transitions. nih.gov

Furthermore, these computational methods can predict the effects of an applied electric field on the electronic structure, which is the basis for electrochromism—a change in color upon electrochemical oxidation or reduction. By calculating the absorption spectra of the neutral, oxidized, and reduced states of the molecule, TD-DFT can simulate the color changes, providing insight into the material's potential for use in electrochromic devices. ntu.edu.tw

Table 2: Simulated Absorption Data for a Related Anthraquinone Derivative

| State | Calculated λmax (nm) | Key Transition |

|---|---|---|

| Neutral | 498 | Intramolecular Charge Transfer |

*Simulated data for a polyimide containing the 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione moiety, illustrating the predictive power of TD-DFT for spectroscopic properties. ntu.edu.tw

DFT calculations are used to find the optimized, lowest-energy molecular structure. aimspress.com For this compound, a key geometric parameter is the dihedral angle between the plane of the phenoxy group and the plane of the anthracene (B1667546) core. This angle influences the degree of π-conjugation between the donor and acceptor moieties. A more planar conformation generally leads to stronger electronic coupling and more significant charge transfer character. psu.edu

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions

Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring how a ligand, such as this compound, might interact with a biological target like a protein or nucleic acid. mdpi.com

MD simulations provide a dynamic picture of the ligand-target complex over time. By simulating the movements and interactions of all atoms in the system, MD can assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand within the binding site can indicate whether the interaction is stable. nih.gov These simulations can also reveal the role of specific interactions, like hydrogen bonds or hydrophobic contacts, in maintaining the complex. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their binding affinity. Anthraquinone derivatives have been studied as ligands for various biological targets. For example, docking studies have identified potential interactions between similar compounds and the binding pockets of proteins, highlighting the importance of hydrogen bonds and hydrophobic interactions. mdpi.com These insights are crucial for structure-based drug design.

While specific docking studies for this compound are not widely reported, the methodology has been applied to countless similar structures to predict their biological potential. biorxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its physicochemical properties. dergipark.org.tr The core principle is that the properties of a chemical are determined by its molecular structure. nih.gov

In QSPR, molecular descriptors—numerical values that encode structural information—are calculated for a series of compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), topological, or constitutional. dergipark.org.tr A mathematical model is then developed using techniques like multiple linear regression to create an equation that predicts a specific property (e.g., solubility, boiling point, or a performance metric) from these descriptors. plos.org

The goal is to develop a robust model that can accurately predict the properties of new, untested compounds based solely on their structure. plos.org For electroactive materials like this compound, QSPR could be used to predict properties relevant to device performance, such as charge mobility or electrochromic response, accelerating the discovery of new functional materials.

Charge Transfer Mechanism Elucidation in Electroactive Materials

The functionality of many organic electronic materials is based on intramolecular charge transfer (ICT). In a donor-acceptor molecule like this compound, the absorption of light can promote an electron from a HOMO localized on the donor (phenoxy group) to a LUMO localized on the acceptor (anthraquinone core). ntu.edu.tw This creates a charge-separated excited state.

In the context of electroactive materials, this charge transfer is fundamental to their operation. ntu.edu.tw For example, in materials designed for memory devices, an applied electric field can induce charge transfer from the donor to the acceptor, switching the material from a low-conductivity ("OFF") state to a high-conductivity ("ON") state. ntu.edu.tw Understanding the charge transfer mechanism at a molecular level is crucial for designing more efficient and stable electroactive materials. rsc.orgaps.org

Research Applications and Mechanistic Insights of 2 Phenoxyanthracene 9,10 Dione Derivatives

Applications in Organic Electronics and Advanced Materials

The unique electronic structure of 2-Phenoxyanthracene-9,10-dione, combining an electron-accepting anthraquinone (B42736) core with an electron-donating phenoxy group, makes its derivatives promising candidates for various applications in organic electronics. Scientists have synthesized novel ambipolar materials by linking electron-rich triphenylamine (B166846) (TPA) units to the this compound framework, creating molecules with both hole-transporting (from TPA) and electron-transporting (from anthraquinone) capabilities. ntu.edu.twntu.edu.tw

Electrochromic Devices: Reversible Optical Changes and Coloration Efficiency

Electrochromism is the phenomenon where a material undergoes a reversible change in color when a voltage is applied. ntu.edu.tw Derivatives of this compound have been instrumental in developing high-performance electrochromic materials and devices. rsc.org

A notable example is 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione (TPA-OAQ), an ambipolar electrochromic material. ntu.edu.twrsc.org Devices fabricated with TPA-OAQ exhibit significant performance improvements over earlier materials, including lower driving voltages, faster switching times, and enhanced stability. ntu.edu.twresearchgate.net The electrochromic behavior stems from the reversible electrochemical oxidation and reduction of the material, which alters its light absorption properties. ntu.edu.tw

Furthermore, aromatic polyamides have been synthesized from diamine monomers containing the 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione structure. ntu.edu.tw These polymers exhibit ambipolar behavior and show high contrast ratios in both the visible and near-infrared regions, making them suitable for applications like smart windows and optical switching devices. ntu.edu.tw The coloration efficiency, a measure of how effectively charge is converted to a change in absorbance, is a key metric for these materials. researchgate.net

Table 1: Performance of an Electrochromic Device Based on TPA-OAQ

| Property | Value | Description |

|---|---|---|

| Driving Voltage | Low | Requires less power to operate compared to predecessor devices. ntu.edu.tw |

| Switching Time | Fast | Rapid transition between colored and bleached states. ntu.edu.twresearchgate.net |

| Stability | High | Maintains performance over many switching cycles. ntu.edu.twresearchgate.net |

| Coloration Efficiency | High | Efficiently changes color with minimal charge injection. researchgate.net |

| Contrast Ratio | High | Significant difference in transmittance between states. ntu.edu.tw |

Polymeric Memory Devices: Conductivity States and Switching Behavior

Polymers derived from this compound have been investigated for their potential in polymeric memory devices. ntu.edu.tw These devices function by switching the material between two or more distinct conductivity states, typically a high-conductivity "ON" state and a low-conductivity "OFF" state, which correspond to the "1" and "0" of digital data.

The memory behavior in these polymers is often attributed to the presence of both electron-donating and electron-accepting moieties within the polymer structure. mdpi.com The triphenylamine and anthraquinone units in these derivatives can act as charge-trapping sites. ntu.edu.twmdpi.com Applying an electric field can induce a charge transfer within the material, switching it to the ON state. This state can be maintained even after the voltage is removed, a characteristic of non-volatile memory. The performance of such a device is often characterized by its ON/OFF current ratio, which should be high to clearly distinguish between the two states. ntu.edu.twmdpi.com

Photovoltaic Applications: Electron Transport Capabilities

The constituent parts of this compound derivatives suggest their potential in photovoltaic applications. Triphenylamine (TPA) derivatives are well-known for their excellent hole-transporting properties and are widely used in optoelectronic applications, including photovoltaic cells. ntu.edu.twresearchgate.net The electron-rich TPA unit can be easily oxidized, facilitating the movement of positive charge carriers (holes). ntu.edu.tw

Conversely, the anthraquinone moiety is an electron-accepting group. In a photovoltaic device, such donor-acceptor structures are crucial for efficient charge separation. When light is absorbed, an exciton (B1674681) (a bound electron-hole pair) is created. The donor-acceptor interface facilitates the separation of this pair, with the electron moving to the acceptor (anthraquinone) and the hole to the donor (triphenylamine), generating a photocurrent. The electron transport capabilities of the anthraquinone core are thus essential for this process.

Gas Separation Membranes and Related Polymeric Systems

High-performance polymers, such as the aramids derived from 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione, have been explored for use in gas separation membranes. ntu.edu.twntu.edu.tw Gas separation membranes function by allowing certain gases to pass through (permeate) much faster than others. membrane-separation.com This selectivity depends on the physical and chemical properties of the polymer membrane, including the packing of the polymer chains and the free volume within the material. membrane-separation.com

The rigid and bulky structure of the anthraquinone and triphenylamine units in these polyamides can influence the polymer chain packing. ntu.edu.tw This can create specific interstitial voids that favor the passage of certain gas molecules over others based on size and solubility, leading to efficient separation. The high thermal stability of these aramids, with glass-transition temperatures often above 285 °C, is also a significant advantage for membrane applications that may operate under demanding conditions. ntu.edu.tw

Mechanistic Research in Biological Contexts

Anticancer Mechanism Investigations

The anthracene-9,10-dione (anthraquinone) scaffold is the core structure of several clinically important anticancer drugs, such as Mitoxantrone. nih.govnih.gov Consequently, researchers have synthesized and studied various derivatives to understand their mechanism of action and to develop new therapeutic agents.

Mechanistic studies have largely focused on the interaction of these compounds with DNA. nih.gov A series of 2,6-disubstituted anthracene-9,10-diones with (ω-aminoalkyl)carboxamido side chains have been shown to bind to DNA. It is postulated that the planar anthraquinone ring intercalates between the DNA base pairs, while the side chains occupy the major and minor grooves of the DNA helix. nih.gov This binding can interfere with DNA replication and transcription, leading to cell death (cytotoxicity).

Interestingly, while these compounds are cytotoxic and bind to DNA, a study of fifteen different amide-functionalized anthracene-9,10-dione derivatives found that none of them showed significant mutagenic activity in bacterial assays. nih.gov This is a notable finding because many DNA-intercalating agents are mutagens. This suggests that the cytotoxic properties of these specific derivatives may be distinct from other anthracene-9,10-dione-based cytotoxins and might offer a better safety profile in terms of secondary cancer risk. nih.govnih.gov Structure-activity relationship studies indicate that the length of the side chains significantly influences both the DNA-binding affinity and the cytotoxic potency of the compounds. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | - |

| 2-(4-(bis(4-methoxyphenyl)amino)phenoxy)anthracene-9,10-dione | TPA-OAQ |

| 2-(4-(bis(4-aminophenyl)amino)phenoxy)anthracene-9,10-dione | - |

| Triphenylamine | TPA |

DNA Intercalation and Binding Modes (Duplex, Triplex, G-Quadruplex)

Derivatives of this compound exhibit diverse DNA binding behaviors, interacting with various DNA structures, including duplex, triplex, and G-quadruplex DNA. The specific binding mode is largely influenced by the nature and position of substituents on the anthraquinone core.

Duplex DNA Intercalation: The planar anthraquinone ring is the primary motif for intercalation into the DNA double helix. This interaction is a common feature among many anthraquinone-based anticancer agents. Molecular modeling and spectroscopic studies have shown that these derivatives can insert between DNA base pairs, leading to structural distortions of the helix. This intercalation can interfere with the function of DNA polymerases and topoisomerases, crucial enzymes for DNA replication and maintenance.

Triplex DNA Interaction: Some derivatives have been designed to recognize and bind to triple-helical DNA structures. Triplex DNA is formed when a third strand of DNA binds in the major groove of a duplex. The ability to target these structures opens up possibilities for sequence-specific gene targeting.

G-Quadruplex DNA Stabilization: A significant area of research focuses on the interaction of these derivatives with G-quadruplex (G4) DNA. G-quadruplexes are four-stranded DNA structures that form in guanine-rich regions of the genome, such as telomeres and gene promoter regions. The stabilization of G-quadruplexes, particularly in telomeres, can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, leading to cellular senescence and apoptosis. Biophysical studies, including circular dichroism and fluorescence spectroscopy, have confirmed that certain anthraquinone derivatives can bind to and stabilize G-quadruplex structures with high affinity. This interaction is often characterized by end-stacking on the terminal G-quartets or binding within the grooves of the G4 structure.

The binding affinity and selectivity for different DNA structures can be modulated by altering the side chains attached to the anthraquinone scaffold. For example, the introduction of cationic side chains can enhance electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, thereby increasing binding affinity.

Table 1: DNA Binding Characteristics of Anthraquinone Derivatives

| Derivative | DNA Target | Binding Mode | Observed Effect |

| N-1DEA | Human Telomeric G-Quadruplex | External Groove Binding | Stabilization of G-quadruplex structure |

| N-2DEA | Human Telomeric G-Quadruplex | External Groove Binding | Stabilization of G-quadruplex structure |

| Generic Anthraquinones | Duplex DNA | Intercalation | Inhibition of DNA synthesis |

| This table is generated based on available data and represents a summary of findings. The specific derivatives of this compound would exhibit similar but distinct properties based on their unique substitutions. |

Inhibition of Cellular Processes and Novel Intracellular Targets

Beyond direct DNA interaction, this compound derivatives interfere with various essential cellular processes. Their cytotoxic effects are often a result of a multi-pronged attack on cancer cells.

One of the key mechanisms is the inhibition of DNA synthesis. Studies have demonstrated a direct correlation between the antiproliferative activity of these compounds and their ability to suppress DNA replication. This inhibition is not solely due to intercalation but also involves the direct inhibition of enzymes like DNA polymerase.

Furthermore, some derivatives have been shown to target and inhibit the activity of multiple protein tyrosine kinases. These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compounds can disrupt these oncogenic signaling cascades.

Recent research has also identified tumor-associated NADH oxidase (tNOX or ENOX2) as a direct cellular target for certain anthraquinone derivatives. The binding of these compounds to tNOX leads to its downregulation, which in turn triggers a cascade of events culminating in apoptosis.

The cellular uptake of these compounds is a critical factor influencing their biological activity. The presence of hydroxyl groups on the aromatic ring has been shown to enhance cellular uptake, leading to greater potency.

Effects on Cell Cycle Progression and Gene Expression (e.g., p53, Bcl-2 upregulation/downregulation)

Derivatives of this compound exert significant influence over the cell cycle, a tightly regulated process that governs cell division. Disruption of the cell cycle is a hallmark of many anticancer agents. These compounds have been shown to induce cell cycle arrest, often at the G1 or G2/M phases, preventing cancer cells from progressing through division.

The mechanism of cell cycle arrest is intrinsically linked to the modulation of key regulatory proteins. One of the most critical players in this process is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage induced by these derivatives, p53 is activated. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. The expression of these proteins is often altered in cancer cells to promote survival. Research has shown a connection between p53 and the Bcl-2 family. For instance, p53 can directly transactivate the expression of pro-apoptotic Bcl-2 family members like Bax, while repressing the transcription of the anti-apoptotic Bcl-2 gene itself. Some anthraquinone derivatives have been shown to influence the expression of Bcl-2, contributing to their pro-apoptotic effects. For example, stabilization of G-quadruplex structures in the promoter region of the BCL2 gene can modulate its transcription.

The interplay between these derivatives, p53, and the Bcl-2 family creates a complex signaling network that ultimately determines the fate of the cancer cell.

Antimicrobial Activity and Action Mechanisms

Inhibition of Macromolecular Synthesis (Nucleic Acids, Proteins)

Derivatives of this compound have been investigated for their potential to inhibit the synthesis of essential macromolecules like nucleic acids and proteins, a key strategy in the development of anticancer agents. The flat aromatic structure of the anthracene-9,10-dione core allows these molecules to intercalate into the DNA double helix. This insertion between base pairs can disrupt DNA replication and transcription, thereby inhibiting the synthesis of both DNA and RNA.

Furthermore, some derivatives have shown the ability to inhibit enzymes crucial for macromolecular synthesis. For instance, certain amino- and diamino-substituted 9,10-anthracenediones have demonstrated inhibitory effects on enzymes like glutathione (B108866) reductase and xanthine (B1682287) oxidase. biointerfaceresearch.com By interfering with these enzymatic processes, the derivatives can disrupt cellular metabolism and hinder the production of proteins necessary for cell growth and proliferation. The cytotoxic effects of some anthracene-9,10-dione derivatives have been linked to their ability to arrest the cell cycle, a process intrinsically linked to the regulation of macromolecular synthesis. For example, one derivative was found to arrest cell growth in the G2/M phase of the cell cycle, up-regulating the expression of the tumor suppressor p53 while down-regulating the anti-apoptotic Bcl-2 gene. nih.gov

Interference with Energy Metabolism

The interruption of cellular energy metabolism is another mechanism through which this compound derivatives exert their biological effects. A notable target in this context is the enzyme phosphoglycerate mutase 1 (PGAM1), which plays a role in coordinating glycolysis, the pentose (B10789219) phosphate pathway, and serine synthesis. nih.gov By inhibiting PGAM1, certain anthraquinone derivatives can reduce the rate of glycolysis and oxygen consumption in cancer cells. nih.gov This leads to a decrease in the production of adenosine (B11128) 5'-triphosphate (ATP), the primary energy currency of the cell. The resulting energy deficit can trigger the activation of 5' adenosine monophosphate-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov

The monoamine oxidase (MAO) enzymes, located on the outer mitochondrial membranes, are also targets for some anthracene-9,10-dione derivatives. researchgate.net These enzymes are involved in the oxidative deamination of various amines. By inhibiting MAO, these compounds can interfere with the metabolic pathways that contribute to cellular energy production.

Antiparasitic Activity Mechanisms

Enzyme Inhibition (e.g., Trypanothione (B104310) Reductase)

A significant mechanism underlying the antiparasitic activity of this compound derivatives is the inhibition of trypanothione reductase (TR). oup.comnih.govunlp.edu.ar This enzyme is crucial for the survival of trypanosomatid parasites, as it maintains the intracellular reducing environment by regenerating trypanothione. oup.comfrontiersin.org Since TR is absent in the mammalian host, which relies on glutathione reductase (GR), it represents a highly selective target for antiparasitic drugs. oup.comnih.gov

Derivatives of this compound have been shown to be potent inhibitors of TR. oup.com For instance, a 2-phenoxy-anthracene-1,4-dione derivative was identified as a highly potent library member against Trypanosoma brucei, with an IC50 of 50 nM. oup.com The inhibition of TR by these compounds is often competitive with respect to trypanothione. nih.gov Molecular modeling studies have suggested that these tricyclic compounds can bind selectively to the active site of TR. nih.gov Some compounds have demonstrated a good correlation between their ability to inhibit TR and their trypanocidal activity. oup.com

| Compound | Target Organism | IC50 (nM) | Reference |

| 2-phenoxy-anthracene-1,4-dione derivative | Trypanosoma brucei | 50 | oup.com |

| 2-(2,4-difluoro-phenoxy)-anthracene-1,4-dione | Leishmania donovani | Micromolar range | oup.com |

Interactions with Parasitic Biological Pathways

Beyond direct enzyme inhibition, this compound derivatives can interfere with various biological pathways essential for parasite survival. The inhibition of TR, as discussed previously, disrupts the parasite's redox homeostasis, which is critical for its survival within the host's oxidative environment. unlp.edu.arfrontiersin.org

Furthermore, these compounds can affect other metabolic pathways. For example, some pyrimidobenzimidazoles, which share structural similarities with the core of this compound, have shown activity against Leishmania major and Toxoplasma gondii. nih.gov The mechanism of action for some antiparasitic drugs involves acting as a prodrug that gets converted into a more toxic form, which can then inhibit enzymes like TR. oup.com While not explicitly detailed for this compound itself, this represents a potential pathway for its derivatives. The ability of some anthraquinone derivatives to intercalate with DNA can also be a mechanism of antiparasitic action, as it would inhibit parasite replication. baltijapublishing.lv

Antioxidant Mechanisms and Oxidative Stress Modulation

Derivatives of this compound can act as antioxidants through various mechanisms, primarily by scavenging free radicals. smolecule.com The core structure of anthraquinone allows for the modulation of oxidative stress. mdpi.com The main mechanisms of antioxidant activity for phenolic compounds, which can be analogous to hydroxylated derivatives of this compound, include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.netscirp.org

In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, neutralizing it. The SET-PT mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The SPLET mechanism begins with the loss of a proton from the antioxidant, followed by an electron transfer. The efficiency of these mechanisms is influenced by factors such as bond dissociation enthalpy and ionization potential. researchgate.netscirp.org

Some anthraquinone derivatives have been shown to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. mdpi.comfrontiersin.org Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. nih.gov The ability of these compounds to scavenge reactive oxygen species (ROS) can help protect cells from oxidative damage. nih.govmdpi.com

| Antioxidant Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a free radical. researchgate.netscirp.org |

| Single-Electron Transfer followed by Proton Transfer (SET-PT) | An electron is transferred to the radical, followed by a proton. researchgate.netscirp.org |

| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost from the antioxidant, followed by an electron transfer. researchgate.netscirp.org |

Ionophoric Properties and Membrane Transport Mechanisms

Certain derivatives of 9,10-anthraquinone have been identified as ionophores, which are compounds that can form lipid-soluble complexes with cations and facilitate their transport across biological membranes. researchgate.netscispace.comresearchgate.net This ionophoric activity can alter the normal concentration gradients of ions, leading to changes in cellular pH, calcium overload, and disruption of the plasma membrane. researchgate.net

Anthraquinone-derived podands have been synthesized and studied for their ability to transport amino acids like glycine, leucine, and valine across artificial liquid membrane systems. researchgate.net These ionophores can be designed with specific donor sites to selectively bind and transport certain metal ions. scispace.com For example, some 9,10-anthraquinone derivatives have been used in the development of lead (II) ion-selective electrodes. researchgate.net The transport ability of these ionophores can sometimes be enhanced when they are in a reduced state. scispace.com

The mechanism of transport involves the formation of a reversible complex between the ionophore and the cation, which can then diffuse across the lipid bilayer of the membrane. This property can be harnessed for various applications, including the development of sensors and separation technologies. scispace.comresearchgate.net

Environmental Remediation and Degradation Studies

Anthraquinone dyes, including derivatives of this compound, represent a significant class of industrial colorants. nih.gov Their complex aromatic structure makes them highly stable and resistant to degradation, leading to their persistence in the environment and posing potential risks to aquatic ecosystems by reducing light penetration. nih.govbiotechnologia-journal.org Consequently, developing effective remediation strategies is crucial. Research has focused on microbial degradation and adsorption processes as cost-effective and environmentally friendly alternatives to conventional physicochemical treatments. biotechnologia-journal.orgfrontiersin.org

Microbial Degradation Mechanisms of Anthraquinone Dyes

The biodegradation of anthraquinone dyes is a complex process involving various microorganisms and enzymatic systems. researchgate.net The removal of these dyes by microbes can occur through biosorption, bioaccumulation, or, most effectively, biodegradation, where the dye molecule is broken down. researchgate.net Bacteria, fungi, and algae have all been identified as capable of degrading these complex dyes. nih.govbiotechnologia-journal.orgfrontiersin.org The process often involves a combination of anaerobic and aerobic stages for complete mineralization. frontiersin.org

Bacterial degradation is frequently initiated by a reduction reaction that cleaves the conjugated bonds of the dye's chromophore, leading to decolorization. nih.gov This initial step is often more efficient under anaerobic or microaerophilic conditions. frontiersin.orgnih.gov Following the loss of color, the resulting aromatic intermediates are typically broken down further into simpler compounds like single-ring aromatics, which can then be completely mineralized to carbon dioxide and water under aerobic conditions. nih.gov

A variety of bacterial and fungal enzymes are responsible for the degradation process. Key enzymes include reductases, laccases, and peroxidases such as manganese peroxidase. nih.govresearchgate.net For instance, studies on Aspergillus sp. XJ-2 demonstrated the critical role of manganese peroxidase in the decolorization of Disperse Blue 2BLN. nih.gov The degradation pathway can proceed through different mechanisms, including hydrolase or peroxidase reactions that attack the anthrone (B1665570) functional group. researchgate.net The degradation of the core anthracene (B1667546) structure itself has been shown to proceed via dioxygenase attack, forming intermediates like cis-1,2-dihydroxy-1,2-dihydroanthracene, which is then subject to ring fission. nih.gov

Microbial consortia, often sourced from contaminated environments, can be more effective than single strains due to synergistic metabolic activities, allowing for the breakdown of a wider range of complex dye structures. frontiersin.orgresearchgate.net

Table 1: Examples of Microbial Degradation of Anthraquinone Dyes

| Microorganism | Dye(s) | Degradation Conditions | Decolorization Efficiency | Reference |

| Aspergillus sp. XJ-2 | Disperse Blue 2BLN (50 mg/L) | Microaerophilic, 120 h | 93.3% | nih.gov |

| Aspergillus sp. XJ-2 | Mordant Red 3 (50 mg/L) | Microaerophilic, 120 h | 99.6% | nih.gov |

| Rhodocyclus gelatinosus XL-1 | Reactive Blue 19, Reactive Blue 4, etc. | Anaerobic | 15-126 mg/L/h initial rate | frontiersin.org |

| Pseudomonas aeruginosa PSA5 | Benzo[a]pyrene (50 ppm) | Aerobic, 25 days | 88% | mdpi.com |

| Aerobic Bacterial Granules | Reactive Blue 4 (up to 1000 mg/L) | Aerobic | Vmax of 6.16 mg/(L·h) | nih.gov |

Adsorption and Decolorization Processes of Anthraquinone Dyes

Decolorization of dye-laden wastewater is the most apparent indicator of treatment and can be achieved through either microbial degradation or physical adsorption. nih.gov Adsorption is a surface phenomenon where dye molecules bind to an adsorbent material. It is often a rapid process and can be highly effective for removing dyes from aqueous solutions. researchgate.net

Various materials have been investigated as adsorbents for anthraquinone dyes. These include commercial activated carbon, agricultural wastes, and biopolymers like chitosan. researchgate.net For example, an innovative chitosan-copper oxide bead (CS-CuO) was developed to adsorb Acid Blue 25, an anionic anthraquinone dye. researchgate.net The process is influenced by several factors, including:

pH: The pH of the solution affects the surface charge of the adsorbent and the ionization of the dye molecule, influencing the electrostatic attraction between them. For the CS-CuO and Acid Blue 25 system, the highest removal was observed at pH 6. researchgate.net

Initial Dye Concentration: The concentration gradient between the solution and the adsorbent surface drives the adsorption process.

Temperature: Temperature can affect both the adsorbent's capacity and the dye's solubility. nih.gov

The mechanism of removal can be purely physical adsorption, where the dye is held on the surface, or it can be a combined process of biosorption and subsequent biodegradation by microbial cells. biotechnologia-journal.orgnih.gov In biosorption, the microbial cell wall itself acts as an adsorbent. Fourier transform-infrared spectroscopic (FT-IR) analysis has been used to confirm that in some cases, such as the adsorption of disperse dyes onto fermented sweet potato pulp, the process is physical adsorption.

The efficiency of adsorption is often described using kinetic models and adsorption isotherms. The pseudo-second-order kinetic model and the Langmuir isotherm model were found to best describe the adsorption of Acid Blue 25 onto chitosan-copper oxide beads, indicating a monolayer adsorption process. researchgate.net

Table 2: Adsorption Capacities for Anthraquinone Dyes

| Adsorbent | Dye | Adsorption Capacity (q_max) | Optimal Conditions | Reference |

| Chitosan-Copper Oxide Beads | Acid Blue 25 | 294.1 mg/g | pH 6.0 | researchgate.net |

| Fermented Sweet Potato Pulp | Disperse Dyes | Up to 96% removal | - | |

| Light Expanded Clay Aggregate (LECA) | General Dyes | 35% removal | - | biotechnologia-journal.org |

| Trametes hirsuta EDN 082 (Crude Laccase) | Acid Blue 129 (100 ppm) | 88% decolorization | pH 4.5, 40°C | researchgate.net |

Structure Activity/property Relationships Sar/spr in 2 Phenoxyanthracene 9,10 Dione Systems

Influence of Substituent Position and Chemical Structure on Biological Efficacy

The biological activity of 9,10-anthraquinone derivatives is profoundly influenced by the nature and position of substituents on the core structure. biointerfaceresearch.comnih.gov While research on 2-phenoxyanthracene-9,10-dione itself is specific, the broader class of anthraquinones provides a clear framework for understanding its potential structure-activity relationships.

Studies on various anthraquinone (B42736) derivatives demonstrate that their efficacy as antimicrobial or anticancer agents is not arbitrary. biointerfaceresearch.com For instance, the presence of amino groups is a key feature in many biologically active 9,10-anthracenediones, which exhibit antibacterial, antifungal, anticancer, and antiviral properties. biointerfaceresearch.com The specific placement of these and other functional groups is crucial. An analysis of dithiocarbamate (B8719985) derivatives of 9,10-anthracenedione revealed that moving a pyrrolidinedithiocarbamate substituent from the 1-position to the 2-position results in a loss of antibacterial activity against E. coli. baltijapublishing.lv Further adding a chlorine atom at the 3-position also negates the compound's effect on S. aureus. baltijapublishing.lv

Similarly, a structure-activity relationship analysis of anthraquinones for antifouling activity showed that the presence of phenolic hydroxyl groups at positions 2 and 4 enhanced the inhibition of biofilm adhesion. frontiersin.org Conversely, the absence of these groups or the addition of hydroxyl groups at positions 5, 6, and 8 led to a significant decrease in inhibitory activity. frontiersin.org The immunosuppressive effects of anthraquinones are also highly dependent on their side-chain structures. nih.gov For example, 1,4-bis[(2-aminoethyl)amino]-5, 8-dihydroxy-9,10-anthracenedione dihydrochloride, a derivative of the anticancer drug mitoxantrone, was found to be extremely active in depressing immune responses. nih.gov These examples underscore the principle that the precise substitution pattern on the anthraquinone skeleton is a key determinant of biological efficacy.

Table 1: Influence of Anthraquinone Substitution on Antimicrobial Activity This table illustrates the principle of SAR using various anthraquinone derivatives as examples.

| Compound/Derivative Type | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(dithiocarbamate)-N-(9,10-dioxo...)acetamides | Dithiocarbamate at position 2 | Inhibited growth of Staphylococcus aureus and Mycobacterium luteum. | biointerfaceresearch.com |

| 1-(pyrrolidinedithiocarbamate)-anthracene-9,10-dione | Pyrrolidinedithiocarbamate at position 1 | Active against E. coli. | baltijapublishing.lv |

| 2-(pyrrolidinedithiocarbamate)-anthracene-9,10-dione | Pyrrolidinedithiocarbamate at position 2 | Disappearance of antibacterial effect on E. coli. | baltijapublishing.lv |

| Anthraquinones with -OH at C2 & C4 | Hydroxyl groups at positions 2 and 4 | Increased biofilm adhesion inhibition activity. | frontiersin.org |

| Anthraquinones with -OH at C5, C6, C8 | Hydroxyl groups at positions 5, 6, and 8 | 10-fold to 100-fold decline in inhibitory activity. | frontiersin.org |

Correlation of Molecular Structure with Electronic and Optoelectronic Properties

The electronic and optical properties of this compound systems are intrinsically linked to their molecular architecture, particularly in donor-acceptor (D-A) configurations. In many derivatives, the phenoxy or a substituted amine group acts as the electron donor, while the anthraquinone core functions as the electron acceptor. ntu.edu.twntu.edu.tw This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which governs the material's optoelectronic behavior. nih.gov

Computational studies using Density Functional Theory (DFT) are instrumental in elucidating these relationships. nih.govresearchgate.net DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a critical parameter for predicting electronic properties. nih.gov For instance, in a study of phenothiazine-anthraquinone D-A molecules, DFT calculations showed that increasing the π-electron conjugation in the molecule leads to a smaller HOMO-LUMO gap. nih.gov This smaller gap corresponds to a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. nih.gov

This principle is clearly demonstrated in functional polymers. Polyimides synthesized from 2-(4-(bis(4-aminophenyl)amino) phenoxy)anthracene-9,10-dione exhibit distinct electrochromic characteristics. ntu.edu.tw The presence of both the electron-donating triphenylamine (B166846) (TPA) group and the electron-accepting pendant anthraquinone moiety allows the polymer films to change color from a neutral pale yellowish to blue and green when different voltages are applied. ntu.edu.tw These changes are a direct result of the redox reactions (oxidation and reduction) occurring at the donor and acceptor sites, which alter the electronic structure and, consequently, the way the material interacts with light. ntu.edu.tw The specific structure, including the ether linkage, influences the electrochemical potentials at which these color changes occur. ntu.edu.tw

Table 2: Electronic and Optical Properties of Anthraquinone Derivatives

| Compound/Polymer | Key Structural Feature | Property | Value | Reference |

|---|---|---|---|---|

| AqMp | Phenothiazine donor, Anthraquinone acceptor | HOMO-LUMO Gap (Eg) | 2.70 eV | nih.gov |

| Aq2Mp | Larger conjugative system than AqMp | HOMO-LUMO Gap (Eg) | 2.45 eV | nih.gov |

| OAQ-6FPI Polymer | Pendant anthraquinone via ether linkage | First Oxidation Potential | 0.98 V | ntu.edu.tw |

| OAQ-6FPI Polymer | Pendant anthraquinone via ether linkage | Optical Band Gap (Eg) | 2.84 eV | ntu.edu.tw |

| AQ-6FPI Polymer | Directly attached anthraquinone | First Oxidation Potential | 1.02 V | ntu.edu.tw |

| AQ-6FPI Polymer | Directly attached anthraquinone | Optical Band Gap (Eg) | 2.80 eV | ntu.edu.tw |

Impact of Linkage Effects and Pendant Groups on Material Performance

The method of attaching functional units to a polymer backbone—whether directly or via a flexible linkage—and the nature of the pendant groups themselves have a profound impact on the final material's performance. This is clearly illustrated in studies comparing polyimides where an anthraquinone moiety is either directly bonded to the triphenylamine (TPA) unit or attached via a flexible phenoxy ether linkage. ntu.edu.twntu.edu.tw

The introduction of bulky pendant groups, such as the anthraquinone unit, generally improves the solubility of the resulting polymers. ntu.edu.tw These groups disrupt the efficient packing of polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. This effect is enhanced by the presence of a flexible ether linkage, which further increases the processability of the polymer. For example, polyimides with the phenoxy linkage (OAQ-PIs) showed excellent solubility in various organic solvents. ntu.edu.tw